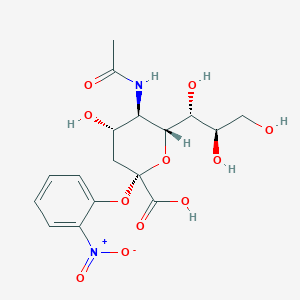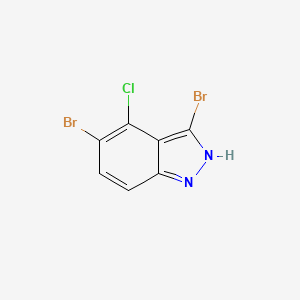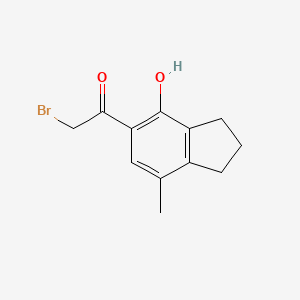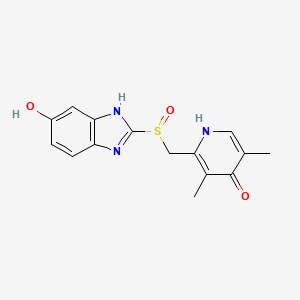
4,5'-Di(desmethyl) Omeprazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5’-Di(desmethyl) Omeprazole is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. This compound is structurally similar to omeprazole but lacks two methyl groups, which may influence its chemical properties and biological activity. It is often used in scientific research to study the pharmacokinetics and metabolism of omeprazole and its derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Di(desmethyl) Omeprazole typically involves the demethylation of omeprazole or its intermediates. One common method includes the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In industrial settings, the production of 4,5’-Di(desmethyl) Omeprazole may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of intermediates, followed by selective demethylation and purification steps. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5’-Di(desmethyl) Omeprazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peroxyacetic acid.
Reduction: Sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5’-Di(desmethyl) Omeprazole is widely used in scientific research for various applications:
Chemistry: Studying the chemical properties and reactivity of omeprazole derivatives.
Industry: Quality control and method validation in the production of omeprazole and related compounds.
Mécanisme D'action
The mechanism of action of 4,5’-Di(desmethyl) Omeprazole is similar to that of omeprazole. It inhibits the H+/K±ATPase enzyme in the parietal cells of the stomach, reducing gastric acid secretion. The compound binds to the enzyme’s active site, preventing the final step of acid production. This inhibition leads to a decrease in gastric acidity, providing relief from acid-related disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-isomer of omeprazole, known for its improved pharmacokinetic profile.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness
4,5’-Di(desmethyl) Omeprazole is unique due to the absence of two methyl groups, which may affect its chemical reactivity and biological activity. This structural difference allows researchers to study the impact of methylation on the pharmacokinetics and efficacy of proton pump inhibitors .
Propriétés
Formule moléculaire |
C15H15N3O3S |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-[(6-hydroxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C15H15N3O3S/c1-8-6-16-13(9(2)14(8)20)7-22(21)15-17-11-4-3-10(19)5-12(11)18-15/h3-6,19H,7H2,1-2H3,(H,16,20)(H,17,18) |
Clé InChI |
KZBCVDVTEFYIKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




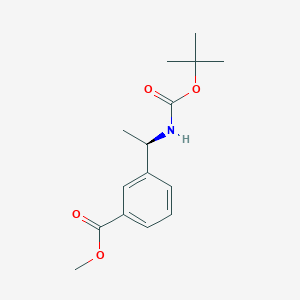
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
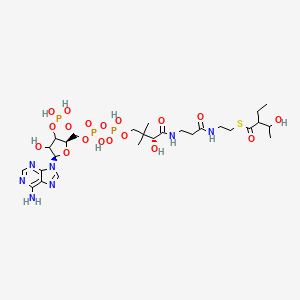
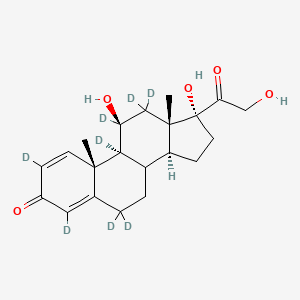
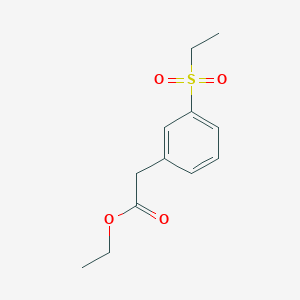
![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)

![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)
